molecular formula C16H24N2O2 B2953663 1-isopropyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1209400-45-2

1-isopropyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2953663
CAS RN: 1209400-45-2
M. Wt: 276.38
InChI Key: YUKPEOLFQPGLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods to obtain its unique properties. In

Scientific Research Applications

Hydrogel Formation and Anion Tuning

1-isopropyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is explored in the context of hydrogel formation, where its interactions with various anions significantly impact the rheology and morphology of the gels. The ability to tune these properties through anion variation showcases its potential in creating tailored materials for specific applications, such as drug delivery systems or soft robotics (Lloyd & Steed, 2011).

Intramolecular Hydrogen Bonding and Complexation

Research has investigated the effects of substituents on pyrid-2-yl ureas towards intramolecular hydrogen bonding and their ability to complex with cytosine. This study reveals the compound's role in facilitating specific molecular interactions, which could be critical in the development of new pharmaceuticals or in the field of molecular recognition (Chien et al., 2004).

Soluble Epoxide Hydrolase Inhibition

Another area of application is in the synthesis and study of derivatives containing the 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, which have shown inhibitory activity against human soluble epoxide hydrolase (sEH). This has implications for developing therapeutic agents targeting diseases influenced by sEH activity (D’yachenko et al., 2019).

Crystal Structure Analysis

The compound has also been featured in crystal structure analysis, offering insights into its molecular arrangement and stability. Such studies are fundamental in the design and synthesis of new compounds with desired physical and chemical properties (Rao et al., 2010).

Green Solvent for Polymer Preparation

Moreover, it has been identified as a component in green chemistry, particularly as a solvent in the preparation of silicone-urea copolymers. This demonstrates its utility in environmentally friendly manufacturing processes (Yilgor et al., 2003).

properties

IUPAC Name

1-[(4-phenyloxan-4-yl)methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)18-15(19)17-12-16(8-10-20-11-9-16)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKPEOLFQPGLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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